molecular formula C13H11NO2 B6162228 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene CAS No. 37629-58-6

2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene

Cat. No.: B6162228
CAS No.: 37629-58-6
M. Wt: 213.2
InChI Key:
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Description

2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene is a chemical compound that belongs to the class of nitroalkenes. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene typically involves the reaction of naphthalene derivatives with nitroalkenes under specific conditions. One common method involves the use of a base-catalyzed reaction where naphthalene is reacted with 2-nitropropene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar base-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activity.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group may play a crucial role in its biological activity, potentially involving redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    2-nitronaphthalene: Similar structure but lacks the prop-1-en-1-yl group.

    1-nitronaphthalene: Similar structure but with the nitro group at a different position.

    2-nitropropene: Lacks the naphthalene ring but contains the nitroprop-1-en-1-yl group.

Uniqueness

2-[(1E)-2-nitroprop-1-en-1-yl]naphthalene is unique due to the presence of both the naphthalene ring and the nitroprop-1-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37629-58-6

Molecular Formula

C13H11NO2

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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